![molecular formula C17H18O5 B1597635 2,3,3',4'-Tetramethoxybenzophenone CAS No. 50625-53-1](/img/structure/B1597635.png)
2,3,3',4'-Tetramethoxybenzophenone
Overview
Description
2,3,3',4'-Tetramethoxybenzophenone (TMBP) is a synthetic phenolic compound that has been used in various scientific research applications. It has a wide range of applications, including organic synthesis, spectroscopy, and photochemistry. TMBP has also been used as a fluorescent dye in biomedical research, as well as a fluorescent indicator in the development of various imaging techniques.
Scientific Research Applications
Photocatalysis in Organic Synthesis
2,3,3',4'-Tetramethoxybenzophenone has demonstrated utility as a triplet photocatalyst in organic synthesis. Specifically, it has been used for the transformation of alpha-diazo carbonyl compounds into cyclopropanation products. This application leverages the compound's strong absorption band and efficient triplet excited-state generation, making it a valuable tool in the field of photocatalysis (Pastor-Pérez, Wiebe, Pérez‐Prieto, & Stiriba, 2007).
Synthesis of Xanthenones
2,3,3',4'-Tetramethoxybenzophenone has been used in the synthesis of xanthenones, a class of organic compounds with potential applications in various fields. This synthesis involves oxidation reactions with metal salts, indicating the versatility of 2,3,3',4'-Tetramethoxybenzophenone in organic chemistry (Ueda & Kurosawa, 1977).
Development of Mesomorphic Materials
The compound has been involved in the synthesis of tetraphenylethenes with potential for developing mesomorphic materials. These materials have applications in areas like liquid crystal displays and other electronic devices, showcasing the compound's relevance in materials science (Schultz, Diele, Laschat, & Nimtz, 2001).
Role in Photoreactions
2,3,3',4'-Tetramethoxybenzophenone has been studied for its role in photoreactions, particularly in the formation of ketyl radicals. These radicals play a significant role in organic synthesis and the study of reaction mechanisms, highlighting the compound's importance in photochemistry (Ōkubo, 1977).
Applications in Coordination Chemistry
The compound has been explored in the context of coordination chemistry, particularly in the synthesis of complexes with metal ions. These complexes can have applications ranging from catalysis to materials science, demonstrating the compound's utility in inorganic chemistry (Kunert, Philouze, Jarjayes, & Thomas, 2019).
properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(3,4-dimethoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-19-13-9-8-11(10-15(13)21-3)16(18)12-6-5-7-14(20-2)17(12)22-4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMLFJJROAGMSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C(=CC=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964861 | |
Record name | (2,3-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4'-Tetramethoxybenzophenone | |
CAS RN |
50625-53-1 | |
Record name | (2,3-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50625-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3',4'-Tetramethoxybenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050625531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,3-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4'-tetramethoxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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